
Octahydro-1H-indole
Overview
Description
Octahydro-1H-indole (CAS 4375-14-8) is a saturated bicyclic compound derived from the indole scaffold, where all eight hydrogen atoms are added to the indole ring system, resulting in a fully hydrogenated structure . Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol. This compound is widely utilized in pharmaceutical and chemical research due to its rigid bicyclic framework, which serves as a versatile intermediate for synthesizing bioactive molecules. Fujifilm Wako Pure Chemical Corporation lists it as a reagent for experimental use, emphasizing its role in drug discovery and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-indole can be achieved through several methods. One common approach involves the hydrogenation of indole under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. Another method includes the ring-opening and re-closing of cyclohexyl aziridine with dialkylmalonate, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Octahydro-1H-indole serves as a building block in organic synthesis, facilitating the preparation of complex molecules. Its unique structure allows for the development of various derivatives that can exhibit distinct chemical properties.
Biology
Research has shown that this compound possesses multiple biological activities , including:
- Antiviral : Exhibits potential against viral infections.
- Anti-inflammatory : May reduce inflammation in various biological systems.
- Anticancer : Demonstrated activity in inhibiting cancer cell proliferation.
Case studies have highlighted its effectiveness in specific applications:
- A study on chain-branched polyhydroxylated octahydro-1H-indoles indicated their potential as glycosidase inhibitors, which could be beneficial in treating lysosomal storage diseases like GM1 gangliosidosis and Morquio B disease .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Notable findings include:
- Anticancer Activity : Novel spiroheterocycles containing this compound moieties have shown promising anticancer effects against various cell lines .
- Drug Development : It is a precursor in synthesizing pharmaceutical compounds such as Perindopril and Trandolapril, which are used to treat hypertension .
Industry
In industrial applications, this compound is utilized in the development of new materials and processes:
Mechanism of Action
The mechanism of action of Octahydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Structural Comparison
Core Scaffold Derivatives
- Octahydro-1H-indole-1-carboximidamide hydrobromide (CAS 1909319-33-0): A derivative with a carboximidamide group and hydrobromide salt. Molecular formula C₉H₁₈BrN₃ (MW: 248.16 g/mol).
- 1-Methylthis compound (CAS 15248-51-8): Substituted with a methyl group at the 1-position. Formula C₉H₁₇N (MW: 139.24 g/mol). The methyl group increases hydrophobicity, influencing its pharmacokinetic properties .
- 3-Methylthis compound (CAS 37865-94-4): Methyl substitution at the 3-position. Shares the formula C₉H₁₇N (MW: 139.24 g/mol) but exhibits distinct stereochemical properties due to the substitution pattern .
Isoindole Derivatives
- Octahydro-isoindole (CAS 21850-12-4): A structural isomer with a fused bicyclic system. Formula C₈H₁₅N (MW: 125.21 g/mol). Its altered ring geometry impacts binding affinity in agrochemical applications .
Carboxylic Acid Derivatives
- This compound-2-carboxylic acid (CAS 145513-91-3): Features a carboxylic acid group at the 2-position. Formula C₉H₁₃NO₂ (MW: 167.21 g/mol). This polar functional group makes it a key building block in peptide mimetics and chiral auxiliaries .
Functional and Pharmacological Differences
Key Research Findings
- Catalytic Hydrogenation : Ru-NHC complexes enable asymmetric hydrogenation of indoles to this compound derivatives, critical for enantioselective synthesis of pharmaceuticals .
- Thermal Stability : The hydrobromide derivative (CAS 1909319-33-0) exhibits enhanced thermal stability, making it suitable for high-temperature material science applications .
- Stereoselectivity : 3-Methylthis compound (CAS 37865-94-4) has been used to study stereochemical effects in receptor binding, with implications for CNS drug design .
Biological Activity
Octahydro-1H-indole is a bicyclic amine compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, biological properties, and pharmacological significance of this compound and its derivatives, particularly in the context of their antineoplastic and immunosuppressive effects.
Chemical Structure and Synthesis
This compound is characterized by its saturated bicyclic structure, which contributes to its unique chemical properties. The compound can be synthesized through various methods, including the reduction of indole derivatives or through cyclization reactions involving appropriate precursors.
Table 1: Common Synthetic Routes for this compound
Antineoplastic Properties
Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain synthesized polyhydroxylated octahydroindoles can inhibit β-galactosidase, an enzyme involved in glycosphingolipid metabolism, which is particularly relevant in lysosomal storage disorders and cancer biology.
Case Study: Inhibition of Glycosidases
In a study assessing the inhibitory potency of this compound derivatives on glycosidases, compounds displayed varying degrees of inhibition. Notably, one derivative demonstrated over 40% inhibition against bovine β-galactosidase at a concentration of 1000 μM.
Table 2: Inhibition Potency of this compound Derivatives on Glycosidases
Compound ID | β-Galactosidase Inhibition (%) | Other Enzymes Inhibited |
---|---|---|
10 | 46.53 | None |
13 | 39.34 | Weak inhibition |
5 | 25.37 | None |
Immunosuppressive Effects
The immunosuppressive potential of this compound derivatives has also been explored, with findings suggesting that they could serve as leads for developing new immunomodulatory agents. The mechanism appears to involve modulation of immune cell functions and cytokine production.
Pharmacological Applications
The pharmacological significance of this compound extends to potential applications in treating lysosomal storage diseases such as GM1 gangliosidosis and Morquio B syndrome. These conditions arise from enzyme deficiencies leading to substrate accumulation and resultant cellular dysfunction.
Potential as Pharmacological Chaperones
Recent studies have proposed that certain derivatives of this compound may act as pharmacological chaperones, stabilizing misfolded proteins and facilitating their proper function within lysosomes. This approach represents a novel therapeutic strategy for managing lysosomal storage disorders.
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations when synthesizing Octahydro-1H-indole derivatives?
this compound contains three stereocenters, as evidenced by its "determined atomic stereocenter count" of 3 . Researchers must employ stereoselective synthesis techniques, such as chiral auxiliaries or asymmetric catalysis, to control the relative configuration (e.g., cis or trans ring junctions). Computational modeling (e.g., molecular dynamics simulations) can predict steric hindrance and optimize reaction pathways. Experimental validation via NMR or X-ray crystallography is critical to confirm stereochemistry.
Q. How can researchers characterize the physicochemical properties of this compound derivatives?
Key parameters include:
- Hydrogen bonding capacity : Hydrogen bond donor (3) and acceptor (3) counts .
- Topological polar surface area (TPSA) : 49.3 Ų, indicating moderate solubility in polar solvents .
- Rotatable bonds : 1, suggesting limited conformational flexibility . Methodologies like HPLC (for purity), FT-IR (for functional groups), and mass spectrometry (exact molecular weight: 205.0869564 g/mol ) are essential for characterization.
Q. What synthetic routes are commonly used to prepare this compound scaffolds?
Classical methods include reductive cyclization of nitrobenzyl ketones or palladium-catalyzed cross-coupling reactions . For example, the Madelung cyclization of N-acyl-o-toluidines under basic conditions can yield the indole core. Researchers should optimize reaction conditions (temperature, catalyst loading) to avoid side products like over-reduced byproducts or racemization .
Advanced Research Questions
Q. How can catalytic methods improve the efficiency of this compound functionalization?
Palladium-catalyzed C–H activation enables site-selective functionalization (e.g., introducing carboxyl groups at the 2-position) without requiring pre-functionalized substrates . Challenges include managing steric hindrance in the octahydro scaffold and avoiding catalyst poisoning by nitrogen lone pairs. Advanced techniques like ligand design (e.g., bulky phosphines) or flow chemistry can enhance reaction yields and scalability .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra may arise from dynamic conformational changes or impurities. Strategies include:
- Comparative analysis : Cross-referencing with literature data (e.g., PubChem entries ).
- Variable-temperature NMR : To detect rotational barriers or tautomerism.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures .
Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?
Density functional theory (DFT) calculations can model electron distribution in the indole ring, identifying nucleophilic/electrophilic sites. For instance, the C2 position is often reactive due to partial positive charge in the bicyclic system. Molecular docking studies (using software like AutoDock) can predict binding affinities to biological targets, guiding structure-activity relationship (SAR) studies .
Q. How do researchers design experiments to evaluate the metabolic stability of this compound-based compounds?
- In vitro assays : Use liver microsomes or cytochrome P450 enzymes to simulate oxidative metabolism.
- Isotope labeling : Track metabolic pathways via C or H isotopes.
- LC-MS/MS : Quantify metabolite formation and identify degradation products . Negative controls (e.g., enzyme inhibitors) and positive controls (e.g., stable reference compounds) are critical for validating results .
Q. Methodological Guidance
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound derivatives?
- Low-temperature reactions : Minimize thermal epimerization.
- Chiral chromatography : Separate enantiomers post-synthesis.
- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
Q. How should researchers address low yields in reductive cyclization reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.
- Catalyst screening : Test alternatives to Pd/C (e.g., Raney nickel) to reduce side reactions.
- In situ monitoring : Use FT-IR or Raman spectroscopy to detect reaction intermediates and adjust conditions dynamically .
Q. What are best practices for reporting this compound data in publications?
Follow IUPAC nomenclature rules and include:
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871070 | |
Record name | Octahydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-14-8, 1193-68-6 | |
Record name | Octahydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.